molecular formula C16H19ClN4O5S2 B2715181 ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899733-88-1

ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2715181
CAS No.: 899733-88-1
M. Wt: 446.92
InChI Key: QINXIMZGCWRZKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 7-chloro-substituted benzothiadiazine dioxide core linked via a thioacetyl bridge to a piperazine moiety capped with an ethyl carboxylate group. Its synthesis likely involves coupling a benzothiadiazine thiol with a bromoacetyl-piperazine intermediate under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 4-[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O5S2/c1-2-26-16(23)21-7-5-20(6-8-21)14(22)10-27-15-18-12-4-3-11(17)9-13(12)28(24,25)19-15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINXIMZGCWRZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 899733-88-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Molecular Formula : C₁₆H₁₉ClN₄O₅S₂
  • Molecular Weight : 446.9 g/mol
  • Functional Groups : Thiadiazine derivative, piperazine ring, and an acetyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. The following table summarizes findings from various research articles regarding the cytotoxic effects of similar compounds against cancer cell lines:

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
4eMCF-70.28Induces G2/M arrest; increases Bax/Bcl-2 ratio
4iHepG22.32KSP inhibitor; induces apoptosis
Ethyl derivativeMCF-75.36Cell cycle arrest at S phase

Case Studies

  • Cytotoxicity Against MCF-7 and HepG2 Cells :
    • A study evaluated several piperazine derivatives, including those similar to this compound. Compounds exhibited selective cytotoxicity towards cancer cells over normal Vero cells, indicating their potential as targeted therapies .
  • Mechanistic Insights :
    • Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, treatment with certain derivatives led to significant increases in the Bax/Bcl-2 ratio and activation of caspase pathways, critical for apoptosis .

Pharmacological Potentials

The biological activity of this compound extends beyond anticancer effects:

Other Biological Activities

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against various human pathogenic bacteria .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that optimize the presence of key functional groups for enhanced biological activity. Modifications to the piperazine and thiadiazine components have been shown to significantly affect potency against cancer cell lines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate has demonstrated significant antimicrobial activity against various pathogens. In vitro studies show efficacy against Candida species comparable to conventional antifungal medications like ketoconazole .
  • Anticancer Potential : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (human breast cancer). Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

StudyFindings
PMC10975507Investigated the cytotoxic effects of thiadiazine derivatives on MCF-7 cells; some derivatives exhibited an IC50 as low as 9.1 µg/mL .
ResearchGate StudyExplored the inhibitory effects on acetylcholinesterase; compounds showed significant activity compared to standard inhibitors .
Antimicrobial TestingEvaluated the antibacterial efficacy against human pathogenic bacteria; notable effectiveness was reported against several strains .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for further development in pharmaceutical applications:

  • As an Antimicrobial Agent : Its ability to combat resistant strains of bacteria and fungi makes it a candidate for new antimicrobial therapies.
  • In Cancer Therapy : The anticancer properties suggest potential development as an adjunct treatment in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s unique benzothiadiazine dioxide core distinguishes it from analogs with simpler heterocycles (e.g., thiadiazoles or thiazoles). Key structural comparisons include:

Compound Name / ID Core Heterocycle Substituents/Linkers Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzothiadiazine dioxide 7-Cl, thioacetyl-piperazine, ethyl carboxylate ~480 (estimated) Sulfonyl, thioether, carboxylate
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate 1,3,4-Thiadiazole Benzo[d][1,3]dioxole, thioether, propanoate ~407 Thioether, ester, dioxole
2-(4-(4-Acetylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide Thiazole Acetylpiperazine, hydrazine-carbothioamide ~349 Hydrazone, thioamide, acetyl
[4-(3-Nitrophenyl)thiazol-2-yl]hydrazine derivatives Thiazole Nitrophenyl, hydrazone ~300–350 Nitro, hydrazone
1-(4-Fluorobenzyl)piperazine-based methanone derivatives Piperazine Fluorobenzyl, benzoyl ~300–350 Fluorobenzyl, ketone

Key Observations :

  • The ethyl carboxylate group may improve solubility relative to nitro- or fluorobenzyl-substituted derivatives .
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups: The 7-chloro and sulfonyl groups in the target compound may enhance electrophilic reactivity, favoring covalent binding or hydrogen-bond interactions compared to non-sulfonylated analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions. A plausible route includes:

Core Thiadiazine Formation : Reacting 7-chloro-benzo[e][1,2,4]thiadiazine with oxidizing agents (e.g., m-CPBA) to introduce the 1,1-dioxide moiety .

Thioacetyl Linkage : Introducing the thioacetyl group via nucleophilic substitution using chloroacetyl chloride or similar reagents under inert conditions (e.g., dioxane with triethylamine as a base) .

Piperazine Coupling : Conjugating the thioacetyl intermediate with ethyl piperazine-1-carboxylate using coupling agents like EDC/HOAt .

  • Validation : Confirm intermediates via 1H^1H-NMR (e.g., coupling constants for piperazine protons) and LC-MS .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor pH-dependent degradation (e.g., in DMSO/PBS at 25–37°C) using HPLC .
  • Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines.
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) due to potential sulfone group reactivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (7-chloro-benzo-thiadiazine) and piperazine carbamates (δ ~4.1 ppm for ethyl ester) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H+^+] or [M+Na+^+]) with <5 ppm error.
  • FT-IR : Validate sulfone (S=O stretch at ~1150–1300 cm1^{-1}) and ester (C=O at ~1700 cm1^{-1}) groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioacetyl-piperazine coupling step?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dioxane to improve nucleophilicity .
  • Catalysis : Screen Cu(I) catalysts (e.g., CuI) for thiol-alkyne "click" reactions, which may enhance regioselectivity .
  • Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis to reduce reaction time .
  • Workflow : Use DOE (Design of Experiments) to identify critical parameters (molar ratios, reaction time) .

Q. How can contradictory data on the compound’s biological activity (e.g., antibacterial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., Gram-negative vs. Gram-positive bacteria) and controls .
  • Dose-Response Curves : Calculate IC50_{50}/MIC values across multiple replicates to assess reproducibility .
  • Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific binding .
  • Mechanistic Studies : Conduct ROS assays or membrane permeability tests to differentiate antibacterial vs. cytotoxic modes .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling :

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2–3), solubility (LogS), and CYP450 inhibition .

Molecular Docking : Target sulfone and piperazine moieties against bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

  • Validation : Compare in silico results with experimental Caco-2 permeability or microsomal stability assays .

Q. How can researchers address discrepancies in reported synthetic yields for analogous benzo-thiadiazine derivatives?

  • Methodological Answer :

  • Root-Cause Analysis :

Intermediate Purity : Use orthogonal techniques (HPLC, TLC) to verify intermediates before coupling .

Side Reactions : Identify byproducts (e.g., over-oxidized sulfones) via LC-MS/MS .

Scale-Up Effects : Assess mixing efficiency and exothermicity in batch vs. flow reactors .

  • Mitigation : Optimize stoichiometry (e.g., 1.2–1.5 equiv of piperazine derivatives) and inert atmosphere .

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